molecular formula C9H8O4 B105319 4-Hydroxyphenylpyruvic acid CAS No. 156-39-8

4-Hydroxyphenylpyruvic acid

Cat. No.: B105319
CAS No.: 156-39-8
M. Wt: 180.16 g/mol
InChI Key: KKADPXVIOXHVKN-UHFFFAOYSA-N
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Description

4-Hydroxyphenylpyruvic acid, also known as 3-(4-hydroxyphenyl)-2-oxopropanoic acid, is an intermediate in the metabolism of the amino acid phenylalanine. The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to this compound is catalyzed by tyrosine aminotransferase . This compound plays a crucial role in various biochemical pathways, including the biosynthesis of scytonemin and the production of homogentisic acid, a precursor to ochronotic pigment .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxyphenylpyruvic acid are Prothrombin , Macrophage migration inhibitory factor , and Prephenate dehydrogenase . These targets play crucial roles in various biological processes, including blood coagulation, immune response, and amino acid metabolism.

Biochemical Pathways

This compound is an intermediate in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to this compound is in turn catalyzed by tyrosine aminotransferase . Additionally, this compound can be converted to homogentisic acid, which is one of the precursors to ochronotic pigment .

Pharmacokinetics

It is known that the compound is involved in several metabolic pathways, suggesting that it may be metabolized and excreted by the body .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it plays a role in the metabolism of phenylalanine, an essential amino acid . It is also involved in the production of homogentisic acid, a precursor to ochronotic pigment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary protein sources providing specific amino acids can modulate the gut microbiota composition and generate toxins . A better understanding of these interactions could lead to more appropriate dietary recommendations to improve gut health and mitigate the risk of complications promoted by the toxic metabolites formed by the gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphenylpyruvic acid can be synthesized through the hydroxylation of phenylpyruvic acid. This reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation of the phenyl ring .

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological methods involving the fermentation of genetically engineered microorganisms. These microorganisms are designed to overexpress tyrosine aminotransferase, which converts tyrosine to this compound. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenylpyruvic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Homogentisic acid.

    Reduction: 4-Hydroxyphenylacetate.

    Substitution: Various substituted phenylpyruvic acids depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Phenylpyruvic acid: Lacks the hydroxyl group on the phenyl ring.

    4-Hydroxyphenylacetate: Lacks the keto group on the pyruvic acid moiety.

Uniqueness

4-Hydroxyphenylpyruvic acid is unique due to its role as an intermediate in both the phenylalanine and tyrosine metabolic pathways. Its ability to undergo various chemical reactions, including oxidation to homogentisic acid, sets it apart from similar compounds .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166017
Record name 4-Hydroxyphenylpyruvic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphenylpyruvic acid
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CAS No.

156-39-8
Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-hydroxyphenylpyruvic acid
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Record name 3-(4-HYDROXYPHENYL)PYRUVIC ACID
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Record name 4-Hydroxyphenylpyruvic acid
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Melting Point

219 - 220 °C
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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